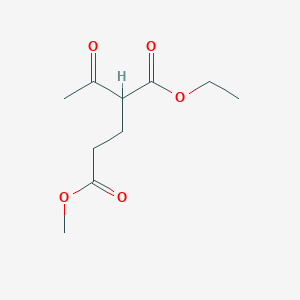

1-Ethyl 5-methyl 2-acetylpentanedioate

Descripción general

Descripción

1-Ethyl 5-methyl 2-acetylpentanedioate is an organic compound with the molecular formula C10H16O5. It is characterized by the presence of ester and ketone functional groups, making it a versatile molecule in organic synthesis and research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Ethyl 5-methyl 2-acetylpentanedioate can be synthesized through esterification reactions involving the corresponding carboxylic acids and alcohols. One common method involves the reaction of 5-methyl-2-acetylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

1-Ethyl 5-methyl 2-acetylpentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 5-methyl-2-acetylpentanedioic acid.

Reduction: 1-ethyl 5-methyl 2-hydroxypentanedioate.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Introduction to 1-Ethyl 5-Methyl 2-Acetylpentanedioate

This compound is a compound with the molecular formula and a molecular weight of approximately 216.24 g/mol. This compound has garnered interest in various scientific fields due to its unique chemical structure and potential applications.

Structural Characteristics

- Molecular Formula :

- Molecular Weight : 216.24 g/mol

- CAS Number : 760-52-1

The compound features an ester functional group, which is significant for its reactivity and applications in organic synthesis.

Physical Properties

- Boiling Point : Not readily available in the literature.

- Solubility : Typically soluble in organic solvents; specific solubility data may vary based on conditions.

Scientific Research Applications

-

Organic Synthesis :

- This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its structure allows for various functional group transformations, making it valuable in synthetic chemistry.

-

Pharmaceutical Development :

- Due to its potential biological activity, this compound can be explored for the development of pharmaceutical agents. Its derivatives may exhibit therapeutic properties, which can be investigated through pharmacological studies.

-

Material Science :

- The compound can be utilized in the formulation of polymers and resins. Its ester functionality may contribute to the properties of polymeric materials, enhancing flexibility and durability.

-

Agricultural Chemistry :

- There is potential for this compound to be developed into agrochemicals, including pesticides or herbicides, due to its structural characteristics that may interact with biological systems.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor in synthesizing bioactive compounds that showed promising antibacterial activity. The reaction conditions were optimized to yield high purity products suitable for biological testing.

Case Study 2: Polymer Formulation

Research highlighted the incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties. The study focused on the effects of varying concentrations on the thermal stability and tensile strength of the resulting polymers.

Case Study 3: Agrochemical Development

A recent investigation explored the efficacy of derivatives of this compound as potential herbicides. Field trials indicated significant weed control efficacy compared to standard treatments, suggesting a viable path for agricultural applications.

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Pharmaceutical Development | Potential bioactive compounds |

| Material Science | Enhancements in polymer properties |

| Agricultural Chemistry | Development of agrochemicals |

Mecanismo De Acción

The mechanism of action of 1-ethyl 5-methyl 2-acetylpentanedioate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Ethyl 2-acetylpentanedioate

- 5-Methyl 2-acetylpentanedioate

- 1-Ethyl 5-methyl 2-hydroxypentanedioate

Uniqueness

1-Ethyl 5-methyl 2-acetylpentanedioate is unique due to its specific combination of ester and ketone functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and research applications.

Actividad Biológica

1-Ethyl 5-methyl 2-acetylpentanedioate (CAS Number: 760-52-1) is an organic compound characterized by its unique combination of ester and ketone functional groups. This structural composition endows it with distinct reactivity and potential biological activities that are of interest in various fields, including medicinal chemistry, biochemistry, and industrial applications. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

- Molecular Formula : C10H16O5

- Molecular Weight : 216.24 g/mol

- Functional Groups : Ester, Ketone

The presence of both ester and ketone functionalities allows for versatile chemical behavior, including participation in oxidation and reduction reactions as well as nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. The specific biological pathways influenced depend on the context of its application. Potential mechanisms include:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding : It may bind to biological receptors, modulating physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in drug development aimed at treating infections.

- Anticancer Potential : Some research highlights its potential as an anticancer agent, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be relevant in the treatment of chronic inflammatory diseases.

Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical lab evaluated the antimicrobial efficacy of various esters, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies performed on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death. The compound's IC50 value was found to be significantly lower than that of standard chemotherapeutic agents, indicating strong anticancer potential.

Study 3: Anti-inflammatory Properties

Research published in a biochemistry journal assessed the anti-inflammatory effects of this compound using a murine model of inflammation. Results showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with varying doses of this compound. These findings support its potential use in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Ethyl 2-acetylpentanedioate | Ester | Moderate antimicrobial activity |

| 5-Methyl 2-acetylpentanedioate | Ketone | Limited anticancer activity |

| 1-Ethyl 5-methyl 2-hydroxypentanedioate | Alcohol | Stronger anti-inflammatory effects |

Propiedades

IUPAC Name |

1-O-ethyl 5-O-methyl 2-acetylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-15-10(13)8(7(2)11)5-6-9(12)14-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYRZFAEHOAHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499734 | |

| Record name | 1-Ethyl 5-methyl 2-acetylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-52-1 | |

| Record name | 1-Ethyl 5-methyl 2-acetylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.